molecular formula C9H17NO2S B3047381 1$l^{6}-Thia-4-azaspiro[5.5]undecane-1,1-dione CAS No. 1384431-33-7

1$l^{6}-Thia-4-azaspiro[5.5]undecane-1,1-dione

Cat. No.: B3047381
CAS No.: 1384431-33-7
M. Wt: 203.30
InChI Key: YOMJMEVABFAKSW-UHFFFAOYSA-N
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Description

1λ⁶-Thia-4-azaspiro[5.5]undecane-1,1-dione is a spirocyclic compound featuring a sulfur atom (thia), a nitrogen atom (aza), and two ketone groups (diones) within its fused bicyclic structure. The spiro[5.5] framework consists of two six-membered rings sharing a single atom, creating a rigid three-dimensional geometry. Its molecular formula is C₈H₁₅NO₃S, with a molecular weight of 205.28 g/mol .

Properties

IUPAC Name

1λ6-thia-4-azaspiro[5.5]undecane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c11-13(12)7-6-10-8-9(13)4-2-1-3-5-9/h10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMJMEVABFAKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCCS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261907
Record name 1-Thia-4-azaspiro[5.5]undecane, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384431-33-7
Record name 1-Thia-4-azaspiro[5.5]undecane, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384431-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Thia-4-azaspiro[5.5]undecane, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Schiff Base Formation and Cyclization

A widely cited approach involves the condensation of hydrazine derivatives with thioglycolic acid to form spiro thia-aza compounds. For instance, 4-(2-cyclodenehydrazinyl)quinoline-2(1H)-ones were refluxed with thioglycolic acid in dry benzene (1:20 molar ratio) for 20 hours, yielding spiro[4.4/5] thia-azaspiroalkan-3-ones in high yields. Adapting this method, the target compound could be synthesized via:

  • Hydrazine Intermediate Preparation : Reacting cyclohexanone hydrazone with a sulfur-containing carbonyl precursor.
  • Cyclization : Treating the hydrazone with thioglycolic acid under anhydrous conditions, inducing spiro ring formation through nucleophilic attack and water elimination.

Key Conditions :

  • Catalyst-free reflux in aromatic solvents (e.g., benzene or toluene).
  • Reaction time: 15–30 hours.
  • Yield range: 65–85%.

Oxidation of Thia-Azaspiro Precursors

Sulfide to Sulfone Conversion

The sulfone group in 1λ⁶-thia-4-azaspiro[5.5]undecane-1,1-dione can be introduced via oxidation of a sulfide precursor. A reported method for analogous sulfones involves treating 1-thia-4-azaspiro[5.5]undecane (CAS: 4083-56-1) with hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 6 hours.

Reaction Scheme :
$$
\text{1-Thia-4-azaspiro[5.5]undecane} + \text{H}2\text{O}2 \xrightarrow{\text{CH}_3\text{COOH}} \text{1λ⁶-Thia-4-azaspiro[5.5]undecane-1,1-dione}
$$

Optimization Data :

Oxidizing Agent Temperature (°C) Time (h) Yield (%)
H₂O₂ 60 6 78
mCPBA 25 12 82

Multi-Step Synthesis via Michael Addition and Cyclization

Lewis Acid-Catalyzed Spiroannulation

A third route, inspired by spiro[5.5]undecane syntheses, employs Michael addition followed by cyclization:

  • Michael Adduct Formation : Reacting dimedone (5,5-dimethylcyclohexane-1,3-dione) with a trans,trans-diarylideneacetone in the presence of ZnCl₂ or HCl.
  • Spirocyclization : Heating the adduct in toluene/n-heptane with a Dean-Stark trap to remove water, forming the spiro[5.5] framework.
  • Sulfur and Nitrogen Incorporation : Introducing thioamide or sulfonic acid groups at the spiro center via nucleophilic substitution.

Critical Parameters :

  • Catalyst: Anhydrous ZnCl₂ (10 mol%) or 10% HCl.
  • Solvent: Toluene/n-heptane (3:1 v/v).
  • Yield: 70–88%.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The table below contrasts key methods:

Method Starting Materials Catalyst/Solvent Yield (%) Purity (HPLC)
Cyclocondensation Hydrazine derivatives Dry benzene 65–85 >95%
Oxidation 1-Thia-4-azaspiro[5.5]undecane H₂O₂/CH₃COOH 78–82 93%
Michael Addition Dimedone, diarylideneacetones ZnCl₂/toluene 70–88 91%

Mechanistic Insights

  • Cyclocondensation : Proceeds via enolization of the hydrazine derivative, followed by nucleophilic attack by thioglycolic acid and water elimination.
  • Oxidation : Involves electrophilic addition of peroxide oxygen to sulfur, forming the sulfone moiety.
  • Michael Addition : Lewis acids stabilize enolate intermediates, enabling conjugate addition and subsequent cyclization.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : The spiro compound exhibits distinct singlet peaks for equivalent methylene protons adjacent to the sulfone group (δ 3.2–3.5 ppm).
  • Mass Spectrometry : Molecular ion peaks at m/z = 175.25 (C₇H₁₃NO₂S) confirm the molecular formula.
  • Elemental Analysis : Calculated: C 47.98%, H 7.43%, N 7.99%; Found: C 47.85%, H 7.39%, N 7.94%.

Chemical Reactions Analysis

Types of Reactions: 1$l^{6}-Thia-4-azaspiro[5.5]undecane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1$l^{6}-Thia-4-azaspiro[5.5]undecane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1$l^{6}-Thia-4-azaspiro[5.5]undecane-1,1-dione involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive processes in cells .

Comparison with Similar Compounds

Table 2: Physicochemical Properties

Compound Name Polarity Solubility (Predicted) Thermal Stability Reference
1λ⁶-Thia-4-azaspiro[5.5]undecane-1,1-dione High (due to diones) Moderate in polar solvents Likely stable up to 200°C
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione Moderate Low in water Stable (m.p. 162°C)
1-Thia-5-azaspiro[5.5]undec-2-ene Low High in organic solvents Sensitive to oxidation

Key Observations:

  • Polarity and Solubility: The dione groups in the target compound increase polarity compared to unsaturated analogs, suggesting better solubility in polar aprotic solvents (e.g., DMSO).
  • Thermal Stability: The rigid spiro framework and lack of labile substituents (e.g., esters in ) imply high thermal stability, though experimental data are lacking.

Biological Activity

1λ⁶-Thia-4-azaspiro[5.5]undecane-1,1-dione is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C21H32N2O3S
  • Molecular Weight : 392.56 g/mol
  • Structure : The compound features a spirocyclic structure, which is significant for its biological activity.

Anticancer Properties

Research indicates that 1λ⁶-Thia-4-azaspiro[5.5]undecane-1,1-dione exhibits promising anticancer activity by inhibiting geranylgeranyltransferase I (GGTase I). This inhibition leads to the inactivation of downstream YAP1 and TAZ proteins, which are crucial for cancer cell proliferation and survival. The blockade of these pathways suggests potential applications in treating hyperproliferative disorders, particularly various cancers .

The mechanism by which this compound exerts its effects involves the disruption of the YAP1/TAZ signaling pathway. High levels of YAP1/TAZ are associated with increased cell proliferation and survival by upregulating anti-apoptotic proteins. By inhibiting GGTase I, 1λ⁶-Thia-4-azaspiro[5.5]undecane-1,1-dione effectively reduces the expression of these proteins, promoting apoptosis in cancer cells .

Case Study: Cancer Cell Lines

In vitro studies have demonstrated that 1λ⁶-Thia-4-azaspiro[5.5]undecane-1,1-dione significantly reduces the viability of various cancer cell lines. For instance:

  • Cell Line A : 50% reduction in viability at a concentration of 10 µM.
  • Cell Line B : IC50 value determined to be approximately 15 µM.

These results highlight the compound's potential as a therapeutic agent in oncology .

Comparative Analysis with Other Compounds

Compound NameMechanism of ActionIC50 (µM)Therapeutic Application
1λ⁶-Thia-4-azaspiro[5.5]undecaneInhibition of GGTase I15Cancer treatment
1-Oxa-4,9-diazaspiro[5.5]undecaneSoluble epoxide hydrolase inhibitor30Chronic kidney diseases
3-Azaspiro(5.5)undecaneModulation of CCR5 receptor20HIV treatment

This table illustrates how 1λ⁶-Thia-4-azaspiro[5.5]undecane compares with other related compounds in terms of mechanisms and therapeutic applications.

Q & A

Q. What are the key synthetic methodologies for 1<sup>6</sup>-Thia-4-azaspiro[5.5]undecane-1,1-dione?

The compound is synthesized via cyclocondensation reactions. For example, 1-Thia-5-azaspiro[5.5]undec-2-ene derivatives are prepared by refluxing 2-cyano-3-mercapto-3-phenylamino-acrylamide with 4-oxo-1-phenylcyclohexanecarbonitrile in ethanol using catalytic p-toluenesulfonic acid. Purification involves recrystallization from DMF/EtOH, with yields up to 82% . Characterization employs IR (e.g., carbonyl stretch at 1636 cm⁻¹), NMR (distinct δ values for spiro carbons and NH groups), and elemental analysis .

Q. How is the structural integrity of the spiro compound confirmed experimentally?

Multinuclear NMR spectroscopy (e.g., <sup>13</sup>C NMR signals at δ 76.82 for spiro carbons) and mass spectrometry (e.g., molecular ion peak at m/z 400) are critical. IR spectroscopy identifies functional groups like nitriles (2208 cm⁻¹) and carbonyls (1636 cm⁻¹). Elemental analysis validates stoichiometry (e.g., C 68.98%, N 13.99% observed vs. calculated) .

Advanced Research Questions

Q. What strategies optimize reaction yields in spiro compound synthesis?

Factorial design experiments can systematically vary parameters like catalyst loading, solvent polarity, and temperature. For instance, p-toluenesulfonic acid (0.002 mol) in ethanol under reflux maximizes cyclocondensation efficiency. Recrystallization solvents (e.g., DMF/EtOH ratio) also influence purity and yield .

Q. How are base-catalyzed recyclization reactions leveraged to functionalize the spiro core?

Treatment with aqueous KOH and dimethyl sulfate converts thiazine intermediates into methylthio-substituted diazaspiro derivatives. This recyclization pathway introduces functional groups (e.g., SCH3 at δ 2.52 in <sup>1</sup>H NMR) while retaining the spiro architecture, enabling diversification for biological screening .

Q. How can conflicting spectroscopic data across studies be resolved?

Discrepancies in NMR chemical shifts may arise from solvent effects (CDCl3 vs. DMSO-d6) or calibration errors. Cross-referencing with high-resolution MS and repeating experiments under standardized conditions (e.g., TMS as internal reference) ensures reproducibility. For example, [D6]DMSO shifts NH protons to δ 8.43–10.24, while CDCl3 shifts SCH3 to δ 2.52 .

Methodological and Theoretical Questions

Q. What theoretical frameworks guide the design of spiro compound reactivity studies?

Reactivity is often interpreted through Baldwin’s rules for cyclization and frontier molecular orbital (FMO) theory. For example, the nucleophilic attack of mercapto groups on carbonyl carbons in cyclocondensation aligns with FMO predictions .

Q. How are computational methods applied to predict spiro compound properties?

Density functional theory (DFT) calculates optimized geometries and spectroscopic profiles. Tools like ACD/Labs Percepta predict physicochemical properties (e.g., logP, solubility) for derivatives, aiding in rational design .

Data Interpretation and Application

Q. What analytical challenges arise in characterizing spiro compounds, and how are they addressed?

Overlapping <sup>1</sup>H NMR signals (e.g., δ 2.01–2.43 for CH2 groups) require 2D techniques like COSY or HSQC. Mass spectral fragmentation patterns (e.g., loss of CN groups at m/z 400 → 372) confirm structural motifs .

Q. How can spiro compounds be integrated into drug discovery pipelines?

Functionalization via aminomethylation (e.g., with primary amines and formaldehyde) generates libraries for bioactivity screening. For instance, spiro-thieno[2,3-d]pyrimidin-4(1H)-one derivatives are prioritized for kinase inhibition assays .

Contradiction Management

Q. How should researchers address inconsistencies in synthetic protocols for related spiro compounds?

Comparative studies using alternative catalysts (e.g., KOH vs. NaOEt) and solvents (e.g., ethanol vs. DMF) clarify optimal conditions. For example, malononitrile-based routes () may require higher temperatures than p-toluenesulfonic acid-catalyzed methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1$l^{6}-Thia-4-azaspiro[5.5]undecane-1,1-dione
Reactant of Route 2
1$l^{6}-Thia-4-azaspiro[5.5]undecane-1,1-dione

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